1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine
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Overview
Description
1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine is a compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structures and versatile applications in various fields, including materials science, pharmaceuticals, and optoelectronics . The presence of the azetidine and furan groups in the molecule adds to its chemical diversity and potential for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-pyridyl ketones with alkylamines in the presence of molecular iodine . This transition-metal-free sp3 C–H amination reaction is efficient and provides a convenient way to access imidazo[1,5-a]pyridine derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, transition metals, and oxidizing agents . For example, the oxidative cyclization of 2-pyridyl ketones with alkylamines can lead to the formation of imidazo[1,5-a]pyridine derivatives. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, imidazo[1,5-a]pyridine derivatives have shown potential as anti-cancer agents, antimicrobial agents, and inhibitors of various enzymes . In the industry, these compounds are used in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as an anti-cancer agent, it may inhibit the activity of certain enzymes involved in cell proliferation and survival . The presence of the azetidine and furan groups in the molecule may enhance its binding affinity to these targets, leading to more effective inhibition of the target enzymes.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine can be compared with other imidazo[1,5-a]pyridine derivatives, such as 3-(pyridin-2-yl)imidazo[1,5-a]pyridine Other similar compounds include various substituted imidazo[1,5-a]pyridine derivatives that have been studied for their biological and industrial applications .
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C14H13N3O/c1-2-13-14(12-5-15-6-12)16-9-17(13)7-10(1)11-3-4-18-8-11/h1-4,7-9,12,15H,5-6H2 |
InChI Key |
RMUFOJJYMOGXSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C3C=CC(=CN3C=N2)C4=COC=C4 |
Origin of Product |
United States |
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